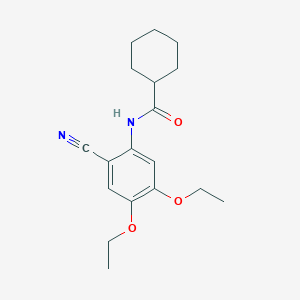

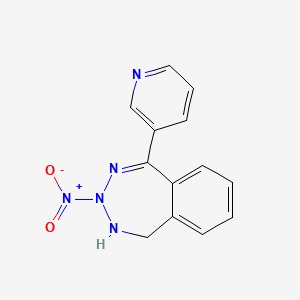

![molecular formula C21H19NO3 B5549766 N-[4-(benzyloxy)phenyl]-2-methoxybenzamide](/img/structure/B5549766.png)

N-[4-(benzyloxy)phenyl]-2-methoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related benzamide derivatives involves acylation reactions, where aminophenol precursors react with acyl chlorides in suitable solvents such as THF. For instance, N-3-hydroxyphenyl-4-methoxybenzamide was prepared via the acylation of 3-aminophenol and 4-methoxybenzoylchloride, characterized by ¹H NMR, ¹³C NMR, and elemental analysis (Karabulut et al., 2014).

Molecular Structure Analysis

The molecular structure of benzamide derivatives is typically elucidated using X-ray diffraction and DFT calculations. For example, the crystal structure of N-3-hydroxyphenyl-4-methoxybenzamide was determined to crystallize in the monoclinic P2₁/c space group, with the influence of intermolecular interactions on molecular geometry being assessed through calculations for monomer, dimer, and dimer with added unit cell contacts models (Karabulut et al., 2014).

Chemical Reactions and Properties

Chemical reactions of benzamide derivatives can vary widely depending on the functional groups attached. For example, annulation reactions involving N-methoxybenzamide with other reagents can lead to the formation of quinazolin-4(3H)-one derivatives, showcasing the compound's versatility in synthetic chemistry (Xiong et al., 2018).

Scientific Research Applications

Antioxidant Potential and Designing Potent Antioxidants

N-arylbenzamides, including derivatives similar to N-[4-(benzyloxy)phenyl]-2-methoxybenzamide, have shown promising antioxidant capabilities. A study combining experimental and computational analysis identified these derivatives as potent antioxidants, surpassing reference molecules in effectiveness. This research underscores the strategic use of bisphenylamides for crafting powerful antioxidants, highlighting a trihydroxy derivative as a lead compound for further optimization of the benzamide scaffold. The presence of methoxy groups positively influences antioxidant properties, demonstrating the compounds' potential in this domain (Perin et al., 2018).

Corrosion Inhibition

Benzamide derivatives, including those with methoxy substituents, have been identified as effective corrosion inhibitors for mild steel in acidic environments. This class of compounds, through experimental and computational studies, was found to enhance inhibition efficiency, acting as interface corrosion inhibitors. Their adsorption behavior suggests a potential application in protecting metals against corrosive dissolution, providing insights into the development of more effective corrosion inhibitors (Mishra et al., 2018).

Electrochemical Oxidation and Antioxidant Activity

Exploring the electrochemical oxidation of amino-substituted benzamide derivatives has provided valuable insights into their antioxidant activity. This research suggests a direct correlation between the compounds' electrochemical behavior and their ability to scavenge free radicals, offering a pathway to understanding and improving antioxidant effectiveness in this class of compounds (Jovanović et al., 2020).

Novel Synthetic Pathways and Chemical Transformations

Studies have also delved into the synthesis and characterization of novel compounds and materials from benzamide derivatives, shedding light on new synthetic pathways and chemical transformations. These findings open the door to the development of materials and molecules with tailored properties for various scientific applications, ranging from material science to pharmaceutical development (Hikawa et al., 2012).

properties

IUPAC Name |

2-methoxy-N-(4-phenylmethoxyphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO3/c1-24-20-10-6-5-9-19(20)21(23)22-17-11-13-18(14-12-17)25-15-16-7-3-2-4-8-16/h2-14H,15H2,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBKYUOCBQRCGLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(benzyloxy)phenyl]-2-methoxybenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

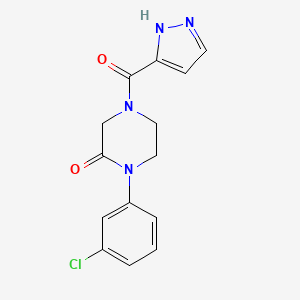

![4-methyl-6-(1-piperidinyl)-2-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5549686.png)

![(4aS*,7aR*)-1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-(3-methyl-2-buten-1-yl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5549687.png)

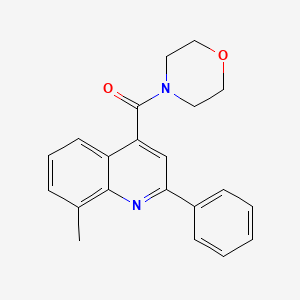

![7-(2-phenylvinyl)-2-[4-(2-pyridinyl)-1-piperazinyl]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5549698.png)

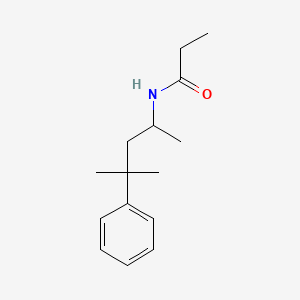

![N-[(3S*,4R*)-4-(4-methoxyphenyl)-1-(4,4,4-trifluorobutanoyl)-3-pyrrolidinyl]acetamide](/img/structure/B5549699.png)

![N-{3-[(4-chlorophenoxy)methyl]-4-methoxybenzylidene}-4-morpholinamine](/img/structure/B5549744.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenyl)acetamide](/img/structure/B5549775.png)

![ethyl 2-{[4-(cyanomethyl)piperazin-1-yl]methyl}-5-hydroxy-1-benzofuran-3-carboxylate](/img/structure/B5549786.png)